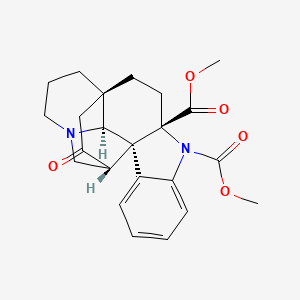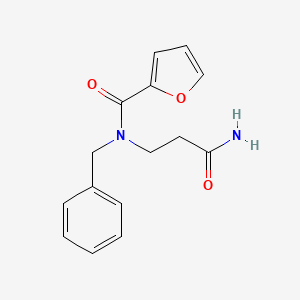
Methyl chanofruticosinate
Overview
Description
Methyl chanofruticosinate is an indole alkaloid that can be isolated from the genus Kopsia, a group of trees and shrubs native to Southeast Asia . This compound is characterized by its complex, polycyclic ring structure and often exhibits potent biological activities. The molecular formula of this compound is C23H26N2O5, and it has a molecular weight of 410.46 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl chanofruticosinate involves several steps, including the formation of the indole core and subsequent functionalization to introduce the necessary substituents. One of the key steps in the synthesis is the formation of the indole ring, which can be achieved through various methods such as the Fischer indole synthesis or the Bartoli indole synthesis .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and isolation of the compound from natural sources, particularly from the leaves of Kopsia species. The extraction process generally includes solvent extraction, distillation, and chromatographic techniques to purify the compound .
Chemical Reactions Analysis
Types of Reactions: Methyl chanofruticosinate undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Methyl chanofruticosinate has several scientific research applications, including:
Chemistry: It is used as a model compound for studying indole alkaloid synthesis and reactivity.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The precise mechanism of action of methyl chanofruticosinate is not fully elucidated. its cytotoxic activity against various cancer cell lines suggests potential interactions with crucial cellular processes. Further research is necessary to identify specific molecular targets and pathways affected by this alkaloid.
Comparison with Similar Compounds
- Methyl 3-oxo-12-methoxy-N1-decarbomethoxy-14,15-didehydrochanofruticosinate
- Methyl 3-oxo-11,12-methylenedioxy-N-decarbomethoxy-14,15-didehydrochanofruticosinate
- Methyl 12-methoxy-N1-decarbomethoxychanofruticosinate
- Methyl 12-methoxychanofruticosinate
- Methyl 11,12-dimethoxychanofruticosinate
- Methyl 11,12-methylenedioxy-N1-decarbomethoxychanofruticosinate
Uniqueness: Methyl chanofruticosinate is unique due to its specific indole alkaloid structure and its potent biological activities. Compared to other similar compounds, it has distinct functional groups and stereochemistry that contribute to its unique reactivity and biological properties .
Properties
IUPAC Name |
dimethyl (1R,4S,12R,13S,16R)-17-oxo-5,14-diazahexacyclo[12.4.3.01,13.04,12.06,11.012,16]henicosa-6,8,10-triene-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-29-19(27)22-10-9-21-8-5-11-24-13-15(17(26)12-21)23(22,18(21)24)14-6-3-4-7-16(14)25(22)20(28)30-2/h3-4,6-7,15,18H,5,8-13H2,1-2H3/t15-,18+,21-,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIDZKOEMWHMRI-UYUNAAPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC34CCCN5C3C1(C(C5)C(=O)C4)C6=CC=CC=C6N2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CC[C@@]34CCCN5[C@@H]3[C@@]1([C@H](C5)C(=O)C4)C6=CC=CC=C6N2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure of methyl chanofruticosinate and where is it found?
A1: this compound is an indole alkaloid characterized by a complex ring system. It was first isolated from the Kopsia genus, specifically Kopsia officinalis Tsiang [].
Q2: Have any specific this compound derivatives demonstrated promising biological activity?
A2: Yes, research indicates that N(4)-oxide prunifoline D, a this compound type alkaloid, exhibits significant cytotoxic activity against various tumor cell lines, including BGC-823, HepG2, MCF-7, SGC-7901, and SK-MEL-2, with IC50 values ranging from 7.2 to 8.9 μM [].
Q3: What is the current understanding of the structure-activity relationship (SAR) for this compound derivatives?
A3: While specific SAR studies haven't been extensively detailed in the provided literature, modifications to the core this compound structure, such as the presence of a methylenedioxy group at positions 11 and 12, have been observed in isolated compounds []. Additionally, variations in the N1 position, including the presence or absence of a carbomethoxy group, have also been reported [, ]. These structural variations likely contribute to the diverse biological activities observed.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B1179796.png)
![4-{[3-(Acetylamino)-4-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B1179798.png)


